molecular formula C14H17ClN2O2 B2747391 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride CAS No. 1171752-03-6

4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

Cat. No. B2747391
CAS RN: 1171752-03-6
M. Wt: 280.75
InChI Key: QEHNTFUWSDVSMH-UHFFFAOYSA-N
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Description

“4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a benzamide group, which is a carboxamide derived from benzoic acid .

Scientific Research Applications

Photo-oxidation Studies

Research on furan derivatives, such as "4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride," includes studies on the photo-oxidation of furan and its derivatives. These compounds are known to produce unsaturated dicarbonyl products upon photo-oxidation, which have significant environmental implications due to their formation in the atmosphere. This process contributes to the understanding of atmospheric chemistry and the potential environmental impact of furan compounds (Alvarez et al., 2009).

Antibacterial and Antiurease Activities

Another area of application for furan derivatives involves their antibacterial and antiurease activities. For instance, the synthesis of furan-based Schiff base and amine derivatives has shown effective antiurease and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatility of furan derivatives in medicinal chemistry (Sokmen et al., 2014).

Material Science Applications

Furan derivatives are also explored for their applications in material science, particularly in the development of insensitive energetic materials. The synthesis of compounds based on furan derivatives for use as insensitive energetic materials indicates their potential in creating safer explosives and propellants, which are less sensitive to external stimuli like impact and friction (Yu et al., 2017).

Corrosion Inhibition

The study of furan Schiff bases as corrosion inhibitors for metals in acidic environments demonstrates another application of furan derivatives. These compounds have shown to effectively inhibit the corrosion of metals such as copper, suggesting their utility in protecting metal surfaces from corrosive damage, which is crucial for extending the lifespan of metal components in industrial applications (Issaadi et al., 2014).

properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13;/h2-8,16H,9-10H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNTFUWSDVSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

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